molecular formula C12H7F2NO3 B6382607 4-(2,4-Difluorophenyl)-2-nitrophenol, 95% CAS No. 1261945-67-8

4-(2,4-Difluorophenyl)-2-nitrophenol, 95%

Cat. No. B6382607
CAS RN: 1261945-67-8
M. Wt: 251.18 g/mol
InChI Key: IFHGAXKFIGFQCA-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-2-nitrophenol, 95% (4-DNP) is a synthetic compound with a wide range of scientific applications. It is an important intermediate in the synthesis of a variety of organic compounds and is used in many fields of research, including organic synthesis, biochemistry, and pharmacology. 4-DNP is a yellowish-orange crystalline solid with a melting point of around 140°C. It has a molecular weight of 219.14 g/mol and is soluble in water, ethanol, and methanol.

Scientific Research Applications

4-(2,4-Difluorophenyl)-2-nitrophenol, 95% is widely used in scientific research as a reagent for the synthesis of organic compounds. It is also used as a catalyst in the synthesis of polymers, as a fluorescent probe for the detection of tannins, and as a reactant in the synthesis of pharmaceuticals. In addition, 4-(2,4-Difluorophenyl)-2-nitrophenol, 95% is used in the synthesis of dyes and pigments, as a reagent for the oxidation of alcohols, and in the preparation of diazonium salts.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)-2-nitrophenol, 95% is not fully understood. It is believed that 4-(2,4-Difluorophenyl)-2-nitrophenol, 95% acts as an electron acceptor in the oxidation of organic compounds. It is also thought to be involved in the formation of free radicals, which can lead to the formation of reactive oxygen species.
Biochemical and Physiological Effects
4-(2,4-Difluorophenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(2,4-Difluorophenyl)-2-nitrophenol, 95% can inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids. It has also been shown to inhibit the activity of enzymes involved in the oxidation of fatty acids. In addition, 4-(2,4-Difluorophenyl)-2-nitrophenol, 95% has been shown to have antimicrobial and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The use of 4-(2,4-Difluorophenyl)-2-nitrophenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain. It is also easy to handle and store, and it is stable under a wide range of conditions. However, there are some limitations to the use of 4-(2,4-Difluorophenyl)-2-nitrophenol, 95%. It is toxic and should be handled with caution. In addition, it is not very soluble in water, so it must be used in a solvent in order to be effective.

Future Directions

The use of 4-(2,4-Difluorophenyl)-2-nitrophenol, 95% in scientific research is still in its early stages. As such, there are many potential future directions for research. One potential direction is the use of 4-(2,4-Difluorophenyl)-2-nitrophenol, 95% as a reagent in the synthesis of new pharmaceuticals. Another potential direction is the use of 4-(2,4-Difluorophenyl)-2-nitrophenol, 95% as a fluorescent probe for the detection of tannins in food and beverages. Additionally, further research could be done to explore the biochemical and physiological effects of 4-(2,4-Difluorophenyl)-2-nitrophenol, 95%, as well as its potential applications in the synthesis of dyes and pigments. Finally, further research could be done to explore the potential toxicity of 4-(2,4-Difluorophenyl)-2-nitrophenol, 95% and its potential effects on human health.

Synthesis Methods

4-(2,4-Difluorophenyl)-2-nitrophenol, 95% can be synthesized by a variety of methods. One of the most common methods is the reaction of 2,4-difluorophenol with nitric acid. This reaction can be carried out in an aqueous solution or in a non-aqueous solvent. The reaction of 2,4-difluorophenol with nitric acid produces a mixture of 4-(2,4-Difluorophenyl)-2-nitrophenol, 95% and 4-nitro-2,4-difluorophenol. This mixture can be separated by chromatographic methods or by recrystallization.

properties

IUPAC Name

4-(2,4-difluorophenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO3/c13-8-2-3-9(10(14)6-8)7-1-4-12(16)11(5-7)15(17)18/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHGAXKFIGFQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686252
Record name 2',4'-Difluoro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Difluorophenyl)-2-nitrophenol

CAS RN

1261945-67-8
Record name 2',4'-Difluoro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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